molecular formula C23H24N2O5 B5234002 N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide

N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide

Número de catálogo B5234002
Peso molecular: 408.4 g/mol
Clave InChI: ADOXOFGXLWPKJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been used as a targeted therapy for various types of cancer. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma, and it has since been approved for the treatment of hepatocellular carcinoma and thyroid cancer.

Mecanismo De Acción

Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. By inhibiting these pathways, Sorafenib blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
Sorafenib has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the activity of several kinases involved in tumor growth and angiogenesis, leading to the inhibition of cell proliferation and the induction of apoptosis. Sorafenib also inhibits the formation of new blood vessels, which can lead to the starvation of cancer cells and the inhibition of tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sorafenib has several advantages for use in lab experiments, including its ability to inhibit multiple signaling pathways involved in tumor growth and angiogenesis. However, Sorafenib also has limitations, including the potential for off-target effects and the development of drug resistance in cancer cells.

Direcciones Futuras

There are several future directions for Sorafenib research, including the development of new Sorafenib derivatives with improved efficacy and reduced toxicity, the identification of biomarkers that can predict response to Sorafenib therapy, and the investigation of Sorafenib's potential use in combination with other cancer therapies. Additionally, the role of Sorafenib in the treatment of other types of cancer, such as breast cancer and lung cancer, should be further explored.

Métodos De Síntesis

The synthesis of Sorafenib involves several steps, including the condensation of 4-chloro-3-nitrobenzoic acid with 2-methoxyaniline, followed by the reduction of the nitro group to an amino group and the subsequent acylation of the amino group with butoxybenzoyl chloride. The final step involves the cyclization of the resulting intermediate with furfurylamine to form Sorafenib.

Aplicaciones Científicas De Investigación

Sorafenib has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Propiedades

IUPAC Name

N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-3-4-12-29-18-8-5-7-16(14-18)22(26)24-17-10-11-19(21(15-17)28-2)25-23(27)20-9-6-13-30-20/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOXOFGXLWPKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.